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Compound of Interest

Compound Name: Acetophenone oxime

Cat. No.: B1294928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for acetophenone
oxime, a versatile organic compound with applications in synthetic chemistry. The

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data is crucial for its identification, purity assessment, and structural elucidation. This

document presents a comprehensive overview of its characteristic spectroscopic features,

detailed experimental protocols, and visual aids to facilitate understanding.

Spectroscopic Data Summary
The spectroscopic data for acetophenone oxime is summarized below. It is important to note

that acetophenone oxime exists as a mixture of two geometric isomers, the E- and Z-isomers,

which are distinguishable by NMR spectroscopy. The E-isomer is generally the major product.

[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Acetophenone Oxime (500 MHz, DMSO-d₆)[2]
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Chemical
Shift (δ)
ppm

Multiplicity Integration
Assignment
(Major, E-
isomer)

Chemical
Shift (δ)
ppm

Assignment
(Minor, Z-
isomer)

11.24 s 1H N-OH 11.23 N-OH

7.65 d, J=7.7 Hz 2H Ar-H (ortho) 7.94 Ar-H (ortho)

7.38 - 7.32 m 3H
Ar-H (meta,

para)
7.52 - 7.49

Ar-H (meta,

para)

2.15 s 3H CH₃ 2.56 CH₃

Table 2: ¹³C NMR Spectroscopic Data for Acetophenone Oxime

Chemical Shift (δ) ppm Assignment

~155 C=N

~137 Ar-C (quaternary)

~129 Ar-CH

~128 Ar-CH

~126 Ar-CH

~12 CH₃

Note: Specific ¹³C NMR chemical shifts can vary slightly depending on the solvent and

instrument.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Acetophenone Oxime

Frequency (cm⁻¹) Functional Group Description

3212 O-H Hydroxyl group stretch

1497 C=N Imine group stretch
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The presence of a broad absorption band around 3212 cm⁻¹ is characteristic of the O-H group

of the oxime, while the band at 1497 cm⁻¹ confirms the presence of the C=N double bond, at

the expense of the carbonyl (C=O) group from the starting material, acetophenone.[1][2]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Acetophenone Oxime

m/z Relative Intensity Assignment

135 75% [M]⁺ (Molecular Ion)

118 22% [M - OH]⁺

106 40% [M - C₂H₃N]⁺

94 42% [M - C₂H₃NO]⁺

77 100% [C₆H₅]⁺ (Phenyl cation)

The mass spectrum shows a molecular ion peak at m/z 135, which corresponds to the

molecular weight of acetophenone oxime (C₈H₉NO).[2][3] The base peak at m/z 77 is

characteristic of the phenyl cation.

Experimental Protocols
Synthesis of Acetophenone Oxime[4][5]
This protocol describes a common laboratory procedure for the synthesis of acetophenone
oxime.

Materials:

Acetophenone

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate trihydrate or Potassium hydroxide

Ethanol
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Water

Round-bottom flask, reflux condenser, heating mantle, beaker, ice bath, Buchner funnel, filter

paper.

Procedure:

Dissolve hydroxylamine hydrochloride and a base (such as sodium acetate or potassium

hydroxide) in warm water in a round-bottom flask.[4]

In a separate flask, dissolve acetophenone in ethanol.

Add the acetophenone solution to the hydroxylamine hydrochloride solution.

Heat the mixture under reflux for approximately 20-60 minutes.[5][6] The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

After reflux, cool the reaction mixture. For crystallization, the hot solution can be filtered and

the filtrate cooled in an ice bath.[5] Alternatively, the cooled reaction mixture can be poured

into cold water to precipitate the product.[6][4]

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

Wash the crystals with a small amount of cold 50% ethanol or cold water.[5][6]

Dry the purified acetophenone oxime. The product can be further purified by

recrystallization from a suitable solvent like petroleum ether.[6]

Spectroscopic Analysis
General Protocol:

NMR Spectroscopy: Prepare a solution of the acetophenone oxime sample in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C

NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz). Process the

spectra to obtain chemical shifts (δ), coupling constants (J), and integrals.
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IR Spectroscopy: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the IR spectrum

using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer,

typically using a direct insertion probe or via Gas Chromatography (GC-MS). Ionize the

sample (e.g., by electron ionization) and record the mass-to-charge ratio (m/z) of the

resulting ions.

Visualized Workflows and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical connections

between the spectroscopic data and the molecular structure of acetophenone oxime.
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Caption: Experimental workflow for the synthesis and characterization of acetophenone
oxime.
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Acetophenone Oxime Structure

¹H NMR Data

C₆H₅-C(CH₃)=N-OH

~11.2 ppm (s, 1H)
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Methyl protons
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Caption: Correlation of the ¹H NMR signals with the structure of acetophenone oxime.

Acetophenone Oxime Structure

Key IR Absorptions

C₆H₅-C(CH₃)=N-OH

~3212 cm⁻¹ (O-H)

Hydroxyl group

~1497 cm⁻¹ (C=N)

Imine group
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Caption: Key IR absorptions corresponding to the functional groups of acetophenone oxime.
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Mass Spectrometry Fragmentation
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Caption: Primary fragmentation pathway of acetophenone oxime in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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